molecular formula C16H25NO B022353 3-(3-methoxyphenyl)-1-methyl-3-pentylazetidine CAS No. 19832-52-1

3-(3-methoxyphenyl)-1-methyl-3-pentylazetidine

Cat. No.: B022353
CAS No.: 19832-52-1
M. Wt: 247.38 g/mol
InChI Key: QJFLONLIVRRVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- is a chemical compound belonging to the azetidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenylacetonitrile with an appropriate amine, followed by cyclization using a suitable catalyst. For example, (3-Methoxyphenyl)acetonitrile can be used as a starting material .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

19832-52-1

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1-methyl-3-pentylazetidine

InChI

InChI=1S/C16H25NO/c1-4-5-6-10-16(12-17(2)13-16)14-8-7-9-15(11-14)18-3/h7-9,11H,4-6,10,12-13H2,1-3H3

InChI Key

QJFLONLIVRRVHF-UHFFFAOYSA-N

SMILES

CCCCCC1(CN(C1)C)C2=CC(=CC=C2)OC

Canonical SMILES

CCCCCC1(CN(C1)C)C2=CC(=CC=C2)OC

19832-52-1

Synonyms

3-(m-Methoxyphenyl)-1-methyl-3-pentylazetidine

Origin of Product

United States

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